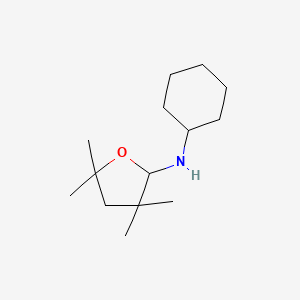
1-Methoxy-2-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-hexene: is an organic compound with the molecular formula C7H14O alkenes , which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms and a methoxy group (-OCH3) attached to the first carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexene can be synthesized through various methods. One common approach involves the etherification of 2-hexene with methanol in the presence of an acid catalyst. This reaction typically requires an acidic environment, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, this compound can be produced by the addition of methanol to 2-hexene using a suitable catalyst. This process often involves the use of heterogeneous catalysts such as zeolites or metal oxides to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides or amines.
Major Products:
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
1-Methoxyhexane: from reduction.
Applications De Recherche Scientifique
1-Methoxy-2-hexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways .
Medicine: Research into potential pharmaceutical applications of this compound and its derivatives is ongoing.
Industry: It is utilized in the production of specialty chemicals and polymers .
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-hexene in chemical reactions involves the interaction of the double bond and the methoxy group with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent, leading to the formation of epoxides or diols . In reduction reactions, the double bond is hydrogenated to form a single bond, resulting in the formation of 1-methoxyhexane .
Comparaison Avec Des Composés Similaires
1-Methoxyhexane: Similar structure but lacks the double bond.
2-Methoxy-1-hexene: The methoxy group is attached to the second carbon instead of the first.
1-Hexene: Lacks the methoxy group.
Uniqueness: 1-Methoxy-2-hexene is unique due to the presence of both a double bond and a methoxy group , which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
56052-83-6 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(E)-1-methoxyhex-2-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
Clé InChI |
KCUBTOJYCKJIDC-AATRIKPKSA-N |
SMILES isomérique |
CCC/C=C/COC |
SMILES canonique |
CCCC=CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


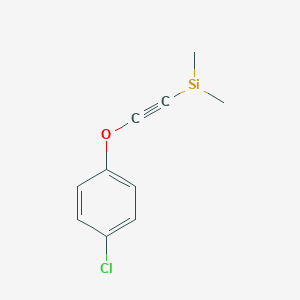
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
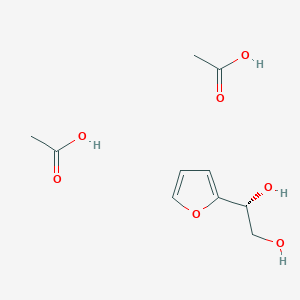

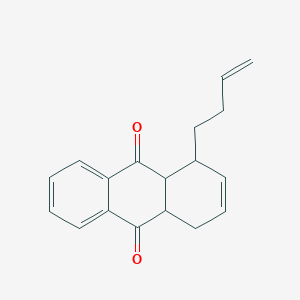

![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
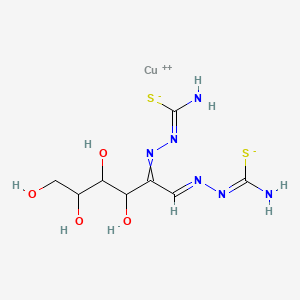
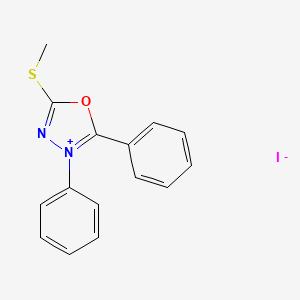

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
